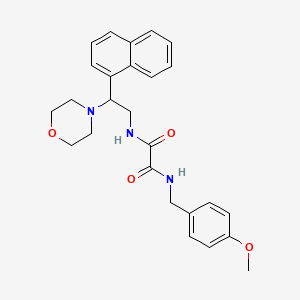

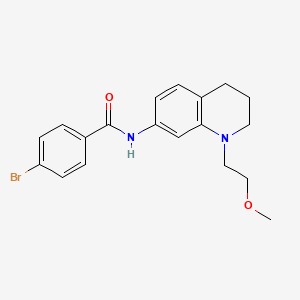

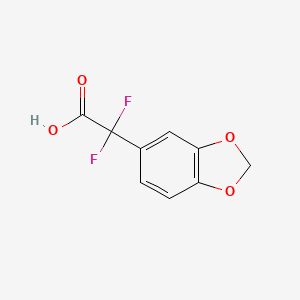

![molecular formula C19H17N3O3S B2855072 N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034473-52-2](/img/structure/B2855072.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about its appearance or state under standard conditions .

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with specific reactants, catalysts, and conditions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes understanding the compound’s chemical stability, reactivity, and potential for hazardous reactions .科学的研究の応用

Chemical Synthesis

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is involved in chemical synthesis processes, including one-pot synthesis methods. For instance, the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides leads to nucleophilic addition to the azomethine group, forming N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides. These intermediates can be cyclized to produce various heterocyclic sulfonamides, demonstrating the compound's role in the synthesis of complex organic structures Rozentsveig et al., 2013.

Antimicrobial Research

This compound derivatives have been explored for their antimicrobial properties. Research on N-sulfonamide 2-pyridone derivatives, which combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into one molecule, revealed significant antimicrobial activities against various bacterial and fungal strains. This dual inhibitory capability underscores the potential of such compounds in developing new antimicrobial agents Azzam et al., 2020.

Corrosion Inhibition

The compound's derivatives, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM), have been tested as inhibitors for mild steel corrosion in acidic environments. Their ability to form an adherent film on metal surfaces and obey Langmuir adsorption isotherm highlights their potential application in corrosion inhibition, which is crucial for extending the lifespan of metal structures in corrosive environments Sappani & Karthikeyan, 2014.

Enzyme Inhibition Studies

Sulfonamide derivatives have been extensively studied for their role as enzyme inhibitors, particularly in the inhibition of carbonic anhydrase isozymes. These studies are critical in understanding the mechanisms of action of sulfonamide antibiotics and designing selective inhibitors for therapeutic purposes, such as targeting tumor-associated isozymes without affecting normal cellular function Ilies et al., 2003.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-26(24,17-4-6-19-15(10-17)7-9-25-19)22-12-14-3-5-18(21-11-14)16-2-1-8-20-13-16/h1-6,8,10-11,13,22H,7,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEZYLKZHJYINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

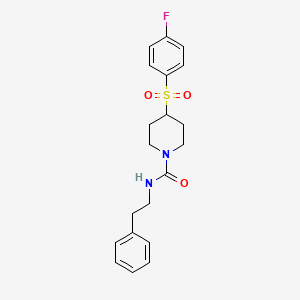

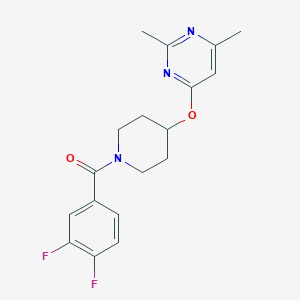

![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)

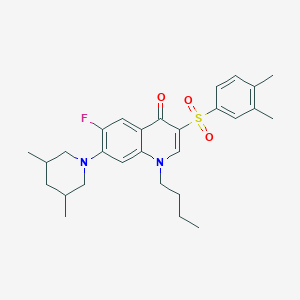

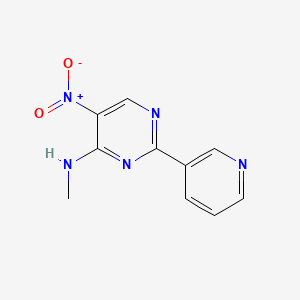

![2-Methyl-6-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2854993.png)

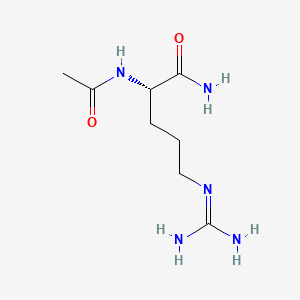

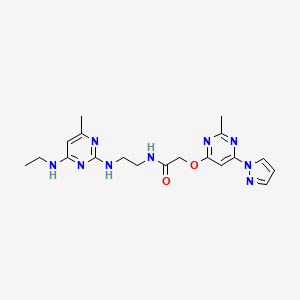

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)

![1-[3-[(3-Fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2855002.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)